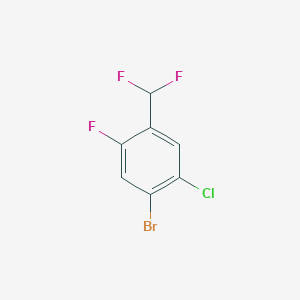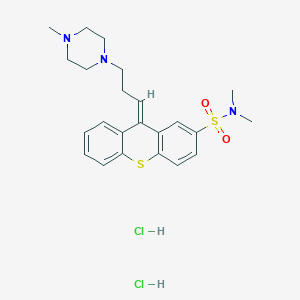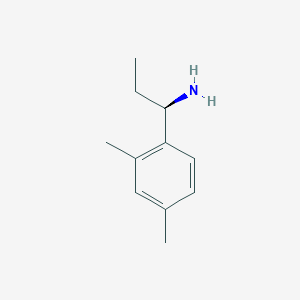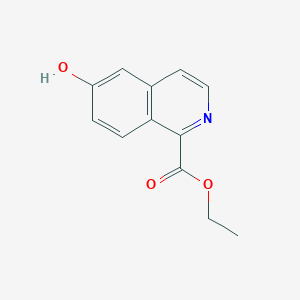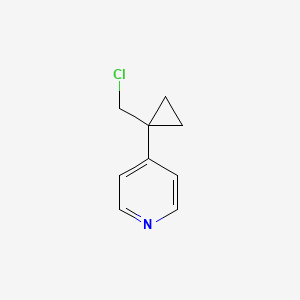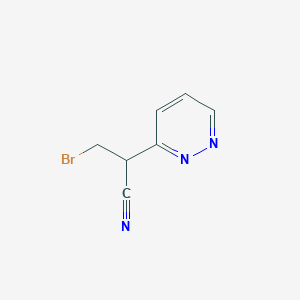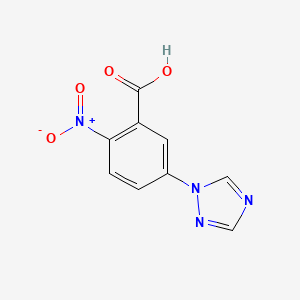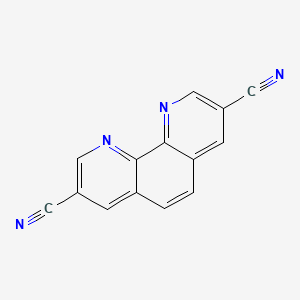
1,10-Phenanthroline-3,8-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline-3,8-dicarbonitrile is an organic compound with the molecular formula C14H6N4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is characterized by the presence of two nitrile groups at the 3 and 8 positions of the phenanthroline ring, which significantly influences its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-3,8-dicarbonitrile can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 1,10-phenanthroline with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the nitrile groups at the desired positions. The reaction typically requires refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
1,10-Phenanthroline-3,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while reduction can produce phenanthroline amines .
科学研究应用
1,10-Phenanthroline-3,8-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and sensors
作用机制
The mechanism by which 1,10-Phenanthroline-3,8-dicarbonitrile exerts its effects is primarily through its ability to chelate metal ions. The compound forms stable complexes with transition metals, which can alter the metal’s reactivity and biological activity. These metal complexes can interact with various molecular targets, including enzymes and nucleic acids, influencing their function and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound without nitrile groups.
1,10-Phenanthroline-2,9-dicarboxylic acid: A derivative with carboxylic acid groups instead of nitriles.
1,10-Phenanthroline-3,8-dicarboxaldehyde: A derivative with aldehyde groups at the 3 and 8 positions .
Uniqueness
1,10-Phenanthroline-3,8-dicarbonitrile is unique due to the presence of nitrile groups, which enhance its ability to form strong metal complexes and influence its reactivity. This makes it particularly valuable in applications requiring robust metal-ligand interactions, such as catalysis and materials science .
属性
分子式 |
C14H6N4 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
1,10-phenanthroline-3,8-dicarbonitrile |
InChI |
InChI=1S/C14H6N4/c15-5-9-3-11-1-2-12-4-10(6-16)8-18-14(12)13(11)17-7-9/h1-4,7-8H |
InChI 键 |
ONWNPFKDBPBMOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


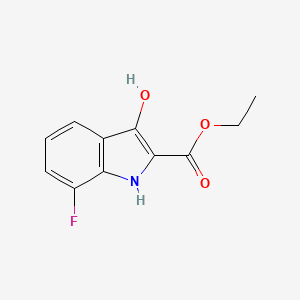
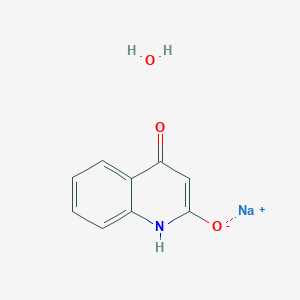
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
